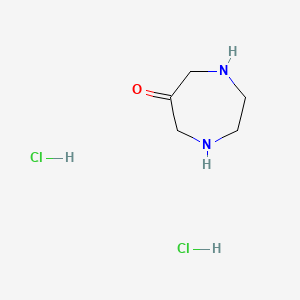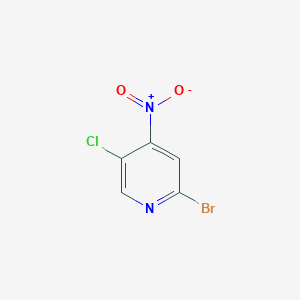
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene
Übersicht
Beschreibung
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene (DBDFMTB) is a compound belonging to the class of organofluorine compounds. It is a colorless, volatile liquid with a strong odor. DBDFMTB is used in a variety of scientific applications, including synthesis, research, and laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a reactant in the synthesis of other organofluorine compounds. 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene has also been used as a model compound to study the reactivity of organofluorine compounds.
Wirkmechanismus
The mechanism of action of 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene is not well understood. However, it is believed that the difluoromethoxy group in the molecule can act as a Lewis acid, which can facilitate the formation of covalent bonds between the molecule and other substrates. The trifluoromethylthio group can also act as a Lewis base, which can facilitate the formation of hydrogen bonds between the molecule and other substrates.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene are not well understood. However, it is known that 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene can act as a weak inhibitor of some enzymes, including cytochrome P450 enzymes. It is also known that 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene can interact with some proteins, but the exact mechanism of action is not known.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene in laboratory experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene is volatile and can easily evaporate, which can make it difficult to handle in some experiments.
Zukünftige Richtungen
Future research on 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene should focus on its biochemical and physiological effects, as well as its mechanism of action. It would also be useful to investigate the interaction between 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene and other compounds, as well as its potential applications in the pharmaceutical and medical fields. Additionally, further research should be conducted to develop more efficient and cost-effective methods of synthesis.
Eigenschaften
IUPAC Name |
1,5-dibromo-2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5OS/c9-3-1-4(10)6(17-8(13,14)15)2-5(3)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWXDUFANJMDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1SC(F)(F)F)Br)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1447315.png)





![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine](/img/structure/B1447329.png)


